2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl is a chemical compound with the molecular formula C9H15Cl2N3. It is a derivative of benzodiazepine, a class of compounds known for their wide range of pharmacological effects.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzodiazepines, are known to interact with gaba receptors in the central nervous system .
Mode of Action
Benzodiazepines, which share a similar structure, typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba-a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines are known to affect the gabaergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
Benzodiazepines, which share a similar structure, typically result in decreased anxiety, sedation, relaxation of muscles, and anticonvulsant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl typically involves the cyclization of aminobenzophenones. One common method includes the reduction of nitrodiarylamine intermediates followed by cyclocondensation . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride and solvents like methanol or ethanol .
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed for the production of benzodiazepines, including this compound. This method allows for efficient and scalable production, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which can be further utilized in pharmacological studies .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its use in the treatment of seizure disorders.
Oxazepam: Used primarily for the treatment of anxiety and insomnia.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl is unique due to its specific chemical structure, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWBJKJDANRPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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